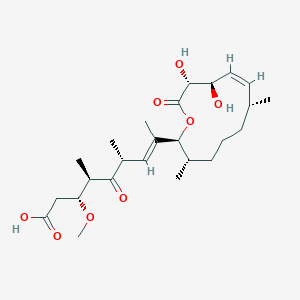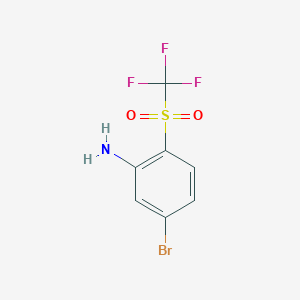
5-Bromo-2-(trifluoromethylsulphonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(trifluoromethylsulphonyl)aniline is a specialized fluorinated compound with the molecular formula C7H5BrF3NO2S and a molecular weight of 304.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethylsulphonyl group, and an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of 5-Bromo-2-(trifluoromethylsulphonyl)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and trifluoromethylsulphonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or trifluoromethylsulphonyl groups.
Applications De Recherche Scientifique
5-Bromo-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it useful in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(trifluoromethylsulphonyl)aniline involves its interaction with molecular targets and pathways. The presence of the bromine and trifluoromethylsulphonyl groups allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound valuable in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar in structure but lacks the sulphonyl group.
5-Bromo-2-iodo-(trifluoromethyl)benzene: Contains an iodine atom instead of the aniline moiety.
2,5-Dibromo-(trifluoromethyl)benzene: Contains two bromine atoms and a trifluoromethyl group.
Uniqueness
5-Bromo-2-(trifluoromethylsulphonyl)aniline is unique due to the combination of the bromine atom, trifluoromethylsulphonyl group, and aniline moiety. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H5BrF3NO2S |
|---|---|
Poids moléculaire |
304.09 g/mol |
Nom IUPAC |
5-bromo-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
Clé InChI |
CPROTCDPQOHVGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


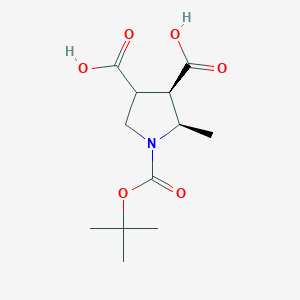
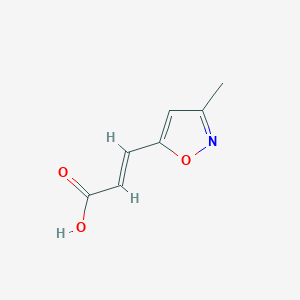
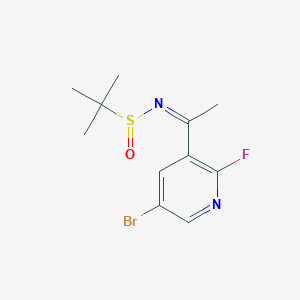
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
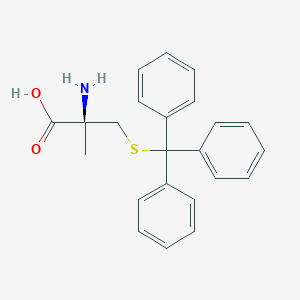
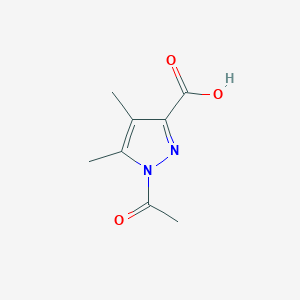
![4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester](/img/structure/B12855354.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
![2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole](/img/structure/B12855365.png)
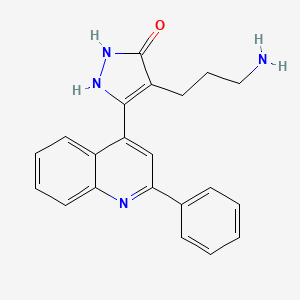
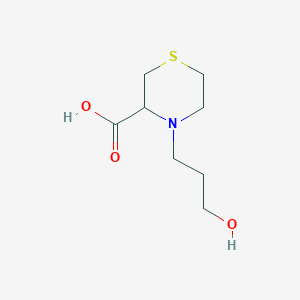
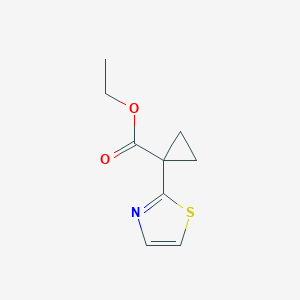
![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
